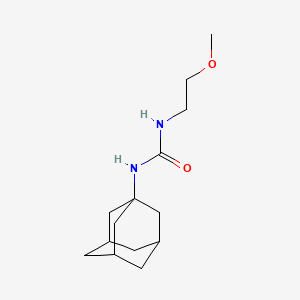![molecular formula C10H15N3O2 B4890153 N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide](/img/structure/B4890153.png)
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide (EMPA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMPA is a pyrimidine derivative that has been synthesized using a variety of methods and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has been shown to inhibit the sodium-dependent glucose cotransporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidneys. This results in increased glucose excretion in the urine and a reduction in blood glucose levels. N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has also been shown to have antioxidant properties and to inhibit the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic patients. N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has also been shown to reduce blood pressure and improve cardiovascular function. In addition, N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide in lab experiments is its well-characterized mechanism of action and physiological effects. N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide is also readily available and relatively inexpensive. However, one limitation of using N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide is that it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide. One area of interest is the potential use of N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide as a therapeutic agent for the treatment of metabolic disorders and diabetes. Another area of interest is the development of new N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide and its potential applications in various fields.
Synthesemethoden
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-methyl-4,5-dihydroxypyrimidine with ethyl chloroacetate, followed by reaction with sodium hydroxide and ethylamine. Another method involves the reaction of 2-methyl-4,5-dihydroxypyrimidine with ethyl chloroformate, followed by reaction with sodium ethoxide and ethylamine. Both methods yield N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has also been studied for its potential as a therapeutic agent for the treatment of diabetes and metabolic disorders.
Eigenschaften
IUPAC Name |
N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-15-6-9-5-11-7(2)12-10(9)13-8(3)14/h5H,4,6H2,1-3H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYMTPJYSJULRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(N=C1NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate](/img/structure/B4890072.png)


![ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4890089.png)
![1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4890095.png)
![3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4890112.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890134.png)
![1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890141.png)
![ethyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B4890161.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4890175.png)
![7-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-4-(2,4,5-trimethoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4890180.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)